Annomuricin A Annomuricin A Annomuricin a belongs to the class of organic compounds known as annonaceous acetogenins. These are waxy derivatives of fatty acids (usually C32 or C34), containing a terminal carboxylic acid combined with a 2-propanol unit at the C-2 position to form a methyl- substituted alpha, beta-unsaturated-gamma-lactone. One of their interesting structural features is a single, adjacent, or nonadjacent tetrahydrofuran (THF) or tetrahydropyran (THP) system with one or two flanking hydroxyl group(s) at the center of a long hydrocarbon chain. Annomuricin a is considered to be a practically insoluble (in water) and relatively neutral molecule. Annomuricin a has been primarily detected in urine. Within the cell, annomuricin a is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, annomuricin a can be found in fruits. This makes annomuricin a a potential biomarker for the consumption of this food product.
Brand Name: Vulcanchem
CAS No.: 167172-78-3
VCID: VC20936709
InChI: InChI=1S/C35H64O8/c1-3-4-5-6-7-8-9-10-11-14-19-31(39)33-22-23-34(43-33)32(40)21-16-20-30(38)29(37)18-15-12-13-17-28(36)25-27-24-26(2)42-35(27)41/h24,26,28-34,36-40H,3-23,25H2,1-2H3
SMILES: CCCCCCCCCCCCC(C1CCC(O1)C(CCCC(C(CCCCCC(CC2=CC(OC2=O)C)O)O)O)O)O
Molecular Formula: C35H64O8
Molecular Weight: 612.9 g/mol

Annomuricin A

CAS No.: 167172-78-3

Cat. No.: VC20936709

Molecular Formula: C35H64O8

Molecular Weight: 612.9 g/mol

* For research use only. Not for human or veterinary use.

Annomuricin A - 167172-78-3

Specification

CAS No. 167172-78-3
Molecular Formula C35H64O8
Molecular Weight 612.9 g/mol
IUPAC Name 2-methyl-4-[2,8,9,13-tetrahydroxy-13-[5-(1-hydroxytridecyl)oxolan-2-yl]tridecyl]-2H-furan-5-one
Standard InChI InChI=1S/C35H64O8/c1-3-4-5-6-7-8-9-10-11-14-19-31(39)33-22-23-34(43-33)32(40)21-16-20-30(38)29(37)18-15-12-13-17-28(36)25-27-24-26(2)42-35(27)41/h24,26,28-34,36-40H,3-23,25H2,1-2H3
Standard InChI Key LPDLLEWSLYZCOC-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCC(C1CCC(O1)C(CCCC(C(CCCCCC(CC2=CC(OC2=O)C)O)O)O)O)O
Canonical SMILES CCCCCCCCCCCCC(C1CCC(O1)C(CCCC(C(CCCCCC(CC2=CC(OC2=O)C)O)O)O)O)O

Introduction

Chemical Properties and Structure

Annomuricin A (C35H64O8) is a polyketide with a molecular weight of 612.9 g/mol . It features a characteristic γ-lactone ring with an adjacent unsaturated methyl-substituted side chain, multiple hydroxyl groups, and a long aliphatic chain. The stereochemical arrangement of the tetrahydrofuran (THF) ring and the position of hydroxyl groups are critical for its biological activity .

Structural Identification

The chemical name of Annomuricin A is 2-methyl-4-[2,8,9,13-tetrahydroxy-13-[5-(1-hydroxytridecyl)oxolan-2-yl]tridecyl]-2H-furan-5-one . This complex structure includes multiple stereogenic centers that contribute to its unique biological properties.

Physical and Chemical Properties

Table 1 summarizes the key physical and chemical properties of Annomuricin A:

PropertyValue
Molecular FormulaC35H64O8
Molecular Weight612.9 g/mol
SMILESCCCCCCCCCCCCC(C1CCC(O1)C(CCCC(C(CCCCCC(CC2=CC(OC2=O)C)O)O)O)O)O
InChIInChI=1S/C35H64O8/c1-3-4-5-6-7-8-9-10-11-14-19-31(39)33-22-23-34(43-33)32(40)21-16-20-30(38)29(37)18-15-12-13-17-28(36)25-27-24-26(2)42-35(27)41/h24,26,28-34,36-40H,3-23,25H2,1-2H3
InChI KeyLPDLLEWSLYZCOC-UHFFFAOYSA-N
Physical StateSolid
SolubilitySoluble in organic solvents

Source and Isolation

Botanical Source

Annomuricin A is primarily isolated from the leaves of Annona muricata, commonly known as soursop or graviola, a plant native to tropical regions of the Americas and widely cultivated in various tropical areas worldwide . This small evergreen tree belongs to the Annonaceae family and has been extensively used in traditional medicine for treating various ailments, including cancer .

Isolation and Purification

The isolation of Annomuricin A typically involves a bioassay-guided fractionation approach. The general process includes:

  • Extraction of plant material (usually leaves) with organic solvents

  • Sequential fractionation using different solvent systems

  • Purification through chromatographic techniques

  • Structure elucidation using spectroscopic methods such as NMR, MS, and IR
    The complex structure and multiple stereogenic centers make the isolation and characterization of Annomuricin A challenging, requiring sophisticated analytical techniques.

Biological Activities

Anticancer Properties

Annomuricin A has demonstrated significant cytotoxic activity against various cancer cell lines. Table 2 summarizes the cytotoxicity data reported in the literature:

Cancer Cell LineTypeED50/IC50 ValueReference
MCF-7Human breast carcinomaED50 > 1.0 μg/mL
HT-29Human colon adenocarcinomaED50 > 1.0 μg/mL
A549Human lung cancerED50 = 3.30 × 10^-1 μg/mL
PC-3Human prostate cancer86.0% cell viability reduction at 20 μg/mL
U-937Histiocytic lymphomaCytotoxic activity reported
The data indicates that Annomuricin A exhibits selective cytotoxicity, being particularly effective against lung cancer cells (A549) compared to breast and colon cancer cells .

Comparative Analysis with Related Compounds

Structural Homologues

Annomuricin A belongs to a family of structurally related compounds isolated from Annona muricata. Table 3 presents a comparison of Annomuricin A with its structural homologues:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural DifferencesTested Cancer Cell Lines
Annomuricin AC35H64O8612.9Standard referenceMCF-7, HT-29, A549, PC-3, U-937
Annomuricin BC35H64O8612.9Different stereochemistry (erythron-threo/trans/erythro)MCF-7, HT-29, A549
Annomuricin CC35H64O8612.9Different stereochemistry ((2S,2R,8S,9S,13R,2R,5R,1R) configuration)MCF-7, HT-29, A549
Annomuricin EC35H64O8612.9Different THF ring configurationHT-29, MCF-7, PC-3, A549, PACA-2

Comparative Cytotoxicity

The various Annomuricin derivatives exhibit different levels of cytotoxicity. For example:

  • Annomuricin B showed ED50 values of >1.0 μg/mL against MCF-7, 4.35 × 10^-1 μg/mL against HT-29, and 1.59 × 10^-1 μg/mL against A549 cancer cells

  • Annomuricin E demonstrated potent activity against HT-29 cells with an IC50 value of 1.62 ± 0.24 μg/mL after 48 hours of treatment

  • At a concentration of 20 μg/mL, Annomuricin A, B, and C reduced PC-3 cell viability by 86.0%, 96.9%, and 97.7%, respectively
    This comparative data suggests that subtle structural differences among these compounds significantly influence their cytotoxic potency.

Structure-Activity Relationship (SAR)

The biological activity of Annomuricin A is closely related to its structural features. Research suggests that the following structural elements are critical for its cytotoxic activity:

  • The γ-lactone ring is essential for inhibiting mitochondrial complex I

  • The number and position of hydroxyl groups influence the compound's interaction with cellular targets

  • The stereochemical arrangement of the THF ring affects potency, with the threo/trans/erythro configuration showing higher activity compared to other configurations

  • The presence of a hydroxyl group at the aliphatic chain terminus contributes to cytotoxic potency Understanding these structure-activity relationships is crucial for the rational design of more potent and selective derivatives.

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